molecular formula C25H24N2O3 B12464535 2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide

2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide

Cat. No.: B12464535
M. Wt: 400.5 g/mol
InChI Key: QIRXHMQPLOQNJL-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a methoxy group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with malononitrile in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with naphthalen-2-amine under acidic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide: Unique due to its specific functional groups and structural arrangement.

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar structure but lacks the cyano group.

    2-methyl-3-methoxy-4-phenyl butanoic acid: Similar functional groups but different core structure.

Uniqueness

The uniqueness of (2Z)-2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C25H24N2O3/c1-17(2)16-30-23-11-8-18(13-24(23)29-3)12-21(15-26)25(28)27-22-10-9-19-6-4-5-7-20(19)14-22/h4-14,17H,16H2,1-3H3,(H,27,28)

InChI Key

QIRXHMQPLOQNJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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